

# Spectroscopic Characterization of Boc-L-glutamic acid y-benzyl ester (Boc-Glu-OBzl)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-L-glutamic acid y-benzyl ester (**Boc-Glu-OBzl**), a critical building block in peptide synthesis and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

#### **Chemical Structure**

**Boc-Glu-OBzI** is an L-glutamic acid derivative where the  $\alpha$ -amino group is protected by a tert-butoxycarbonyl (Boc) group, and the y-carboxylic acid is protected as a benzyl ester.

Molecular Formula: C<sub>17</sub>H<sub>23</sub>NO<sub>6</sub> Molecular Weight: 337.37 g/mol

## **Spectroscopic Data**

The following tables summarize the key spectroscopic data for **Boc-Glu-OBzl**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Boc-L-Glu(OBzl)-OH (500 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
10.5 (broad s)	Singlet	1H	СООН
7.36 (m)	Multiplet	5H	Ar-H
5.15 (d, J=7.8 Hz)	Doublet	1H	NH
5.12 (s)	Singlet	2H	CH <sub>2</sub> Ph
4.38 (m)	Multiplet	1H	α-CH
2.52 (m)	Multiplet	2H	y-CH <sub>2</sub>
2.20 (m)	Multiplet	2H	β-CH <sub>2</sub>
1.44 (s)	Singlet	9Н	С(СН3)3

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Boc-L-Glu(OBzI)-OH (125 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ) [ppm]	Assignment
178.1	СООН
172.6	COO-Bn
155.8	NH-COO
135.7	C-Ar
128.6	CH-Ar
128.3	CH-Ar
128.2	CH-Ar
80.2	С(СН3)3
66.7	CH₂Ph
53.2	α-СН
30.4	y-CH₂
28.3	C(CH <sub>3</sub> ) <sub>3</sub>
27.8	β-CH <sub>2</sub>

## Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for Boc-L-Glu(OBzl)-OH



Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
3300-2500 (broad)	O-H stretch (Carboxylic Acid)
2978	C-H stretch (aliphatic)
1735	C=O stretch (Benzyl Ester)
1712	C=O stretch (Carboxylic Acid & Carbamate)
1505	N-H bend
1455	C-H bend (aliphatic)
1368	C-H bend (t-butyl)
1245, 1165	C-O stretch
740, 698	C-H bend (aromatic)

### **Mass Spectrometry (MS)**

Table 4: ESI-MS Data for Boc-L-Glu(OBzl)-OH

m/z	lon
338.1598	[M+H] <sup>+</sup>
360.1417	[M+Na]+
282.1179	[M-C₄H9+H]+ (Loss of t-butyl group)
238.1281	[M-Boc+H]+ (Loss of Boc group)

# Experimental Protocols NMR Spectroscopy

A sample of **Boc-Glu-OBzl** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL) in a standard 5 mm NMR tube. The spectrum is acquired on a 500 MHz NMR spectrometer. <sup>1</sup>H NMR spectra are typically recorded with 16-32 scans, and <sup>13</sup>C NMR spectra



with 1024-2048 scans. Chemical shifts are referenced to the residual solvent peak of CDCl<sub>3</sub> ( $\delta$  = 7.26 ppm for <sup>1</sup>H and  $\delta$  = 77.16 ppm for <sup>13</sup>C).

### Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

### **Mass Spectrometry (MS)**

Mass spectra are acquired using an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer). The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the ESI source via direct infusion or after separation by liquid chromatography. The analysis is performed in positive ion mode to observe the protonated ([M+H]+) and sodium adduct ([M+Na]+) molecular ions.

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Boc-Glu-OBzl**.



#### Sample Preparation Boc-Glu-OBzl Spectroscopic Techniques NMR Spectroscopy Mass Spectrometry FT-IR Spectroscopy (1H & 13C) (ESI-MS) Data Acquisition & Processing Chemical Shifts (δ) Wavenumbers (cm<sup>-1</sup>) m/z Ratios Coupling Constants (J) Vibrational Modes Fragmentation Pattern Integration Structural Elucidation Confirm Structure of Boc-Glu-OBzl

#### Workflow for Spectroscopic Analysis of Boc-Glu-OBzl

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#### Workflow for Spectroscopic Analysis of Boc-Glu-OBzl

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